molecular formula C11H13N3O B3355046 2-Amino-1,5-dihydro-1-methyl-5-benzyl-4H-imidazol-4-one CAS No. 61605-47-8

2-Amino-1,5-dihydro-1-methyl-5-benzyl-4H-imidazol-4-one

Cat. No.: B3355046
CAS No.: 61605-47-8
M. Wt: 203.24 g/mol
InChI Key: PWXOVYBOHCCRHU-UHFFFAOYSA-N
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Description

2-Amino-1,5-dihydro-1-methyl-5-benzyl-4H-imidazol-4-one is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is notable for its unique structure, which includes an amino group, a methyl group, and a benzyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,5-dihydro-1-methyl-5-benzyl-4H-imidazol-4-one typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone in situ. This diketone then cyclizes under basic conditions to produce the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,5-dihydro-1-methyl-5-benzyl-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, diketones, and reduced forms of the original compound. These products can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-Amino-1,5-dihydro-1-methyl-5-benzyl-4H-imidazol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1,5-dihydro-1-methyl-5-benzyl-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.

    Benzimidazole: A derivative with a benzene ring fused to the imidazole ring, known for its use in pharmaceuticals and agrochemicals.

    Histidine: An amino acid containing an imidazole ring, essential for protein synthesis and enzyme function.

Uniqueness

2-Amino-1,5-dihydro-1-methyl-5-benzyl-4H-imidazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61605-47-8

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-benzyl-2-imino-1-methylimidazolidin-4-one

InChI

InChI=1S/C11H13N3O/c1-14-9(10(15)13-11(14)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,12,13,15)

InChI Key

PWXOVYBOHCCRHU-UHFFFAOYSA-N

SMILES

CN1C(C(=O)N=C1N)CC2=CC=CC=C2

Canonical SMILES

CN1C(C(=O)NC1=N)CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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